

# Brexpiprazole Demonstrates Efficacy Over Placebo in Schizophrenia Trials, Systematic Reviews Show

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Brexpiprazole |           |  |  |  |
| Cat. No.:            | B1667787      | Get Quote |  |  |  |

Comprehensive analyses of multiple clinical trials reveal that **brexpiprazole** is statistically superior to placebo in reducing symptoms of acute schizophrenia and in the maintenance treatment to prevent relapse. While generally well-tolerated, treatment with **brexpiprazole** is associated with a higher incidence of certain adverse events, including weight gain and akathisia, compared to placebo.

Systematic reviews and meta-analyses of Phase 2 and 3 clinical trials consistently support the efficacy and safety of **brexpiprazole** for the treatment of schizophrenia in adults.[1][2] **Brexpiprazole**, a serotonin-dopamine activity modulator, acts as a partial agonist at 5-HT1A and dopamine D2 receptors, and an antagonist at 5-HT2A and noradrenaline alpha1B/2C receptors.[1][2] This mechanism is believed to contribute to its antipsychotic effects while potentially mitigating some of the side effects associated with other antipsychotic medications. [3]

### **Efficacy in Acute Schizophrenia**

In the acute treatment of schizophrenia, **brexpiprazole** has demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score, a primary measure of symptom severity. A meta-analysis of three Phase 3, double-blind, randomized, placebo-controlled studies showed that **brexpiprazole** at doses of 2-4 mg/day was superior to placebo in reducing the PANSS total score from baseline to week 6. The estimated treatment difference compared to placebo was a reduction of -5.8 in the PANSS total score. Another



meta-analysis reported a mean difference of -4.48 in PANSS total score favoring **brexpiprazole** over placebo.

Similarly, improvements were observed in the Clinical Global Impressions - Severity of Illness (CGI-S) score, a key secondary endpoint. One meta-analysis found a mean difference of -0.23 in the CGI-S score for **brexpiprazole** compared to placebo. In individual trials, **brexpiprazole** at 2 mg and 4 mg daily dosages produced statistically significant greater reductions in both PANSS total score and CGI-S score at week 6 compared to placebo. For instance, one study reported treatment differences of -8.72 and -7.64 in PANSS total score for the 2 mg and 4 mg doses, respectively.

Low-dose **brexpiprazole** (<2 mg/d), however, was not found to be superior to placebo in improving the PANSS total score.

#### **Maintenance Treatment and Relapse Prevention**

For maintenance treatment, **brexpiprazole** has been shown to be effective in delaying the time to impending relapse. In a long-term, randomized, double-blind, placebo-controlled study, patients stabilized on **brexpiprazole** who continued treatment had a significantly lower rate of impending relapse (13.5%) compared to those who were switched to placebo (38.5%). The hazard ratio for impending relapse was 0.292, indicating a substantial reduction in risk for patients continuing **brexpiprazole** treatment.

#### **Safety and Tolerability Profile**

**Brexpiprazole** is generally considered to have a favorable safety and tolerability profile. The proportion of patients reporting treatment-emergent adverse events (TEAEs) was similar between **brexpiprazole** and placebo groups in a meta-analysis of three Phase 3 trials (57.9% vs. 57.5%).

However, some adverse events have been reported more frequently with **brexpiprazole**. The most common TEAEs associated with **brexpiprazole** include akathisia and weight gain. In one 6-week trial, akathisia was reported in 4.4% of patients receiving 2 mg of **brexpiprazole** and 7.2% of those on 4 mg, compared to 2.2% in the placebo group. Moderate weight gain was also observed, with an average increase of 1.45 kg and 1.28 kg for the 2 mg and 4 mg doses, respectively, compared to 0.42 kg for placebo at week 6. Discontinuation rates due to adverse



events for **brexpiprazole** have been reported to be similar to or lower than placebo in some analyses.

**Data Summary** 

Efficacy of Brexpiprazole in Acute Schizophrenia (6-

Week Trials)

| Outcome<br>Measure                           | Brexpiprazole<br>(2-4 mg/day) | Placebo | Treatment<br>Difference/Mea<br>n Difference | Citation |
|----------------------------------------------|-------------------------------|---------|---------------------------------------------|----------|
| Change in PANSS Total Score                  | -20.1                         | -14.3   | -5.8                                        | _        |
| Change in PANSS Total Score                  | -4.48                         |         |                                             | -        |
| Change in CGI-S<br>Score                     | -0.23                         | _       |                                             |          |
| Response Rate<br>(≥30% PANSS<br>Improvement) | 45.5%                         | 31.0%   | NNT = 7                                     |          |

NNT: Number Needed to Treat

# Safety and Tolerability of Brexpiprazole in Acute Schizophrenia



| Adverse<br>Event/Outcom<br>e             | Brexpiprazole      | Placebo | Risk<br>Ratio/Addition<br>al Information | Citation |
|------------------------------------------|--------------------|---------|------------------------------------------|----------|
| Treatment-<br>Emergent<br>Adverse Events | 57.9%              | 57.5%   |                                          |          |
| Akathisia (4 mg dose)                    | 7.2%               | 2.2%    | _                                        |          |
| Weight Gain<br>(≥7% increase)            | 8.8% - 9.0%        | 4.4%    |                                          |          |
| Discontinuation due to Adverse Events    | Lower than placebo |         | _                                        |          |

#### **Experimental Protocols**

The data presented are primarily derived from a series of multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology for these studies is as follows:

- Study Design: Patients experiencing an acute exacerbation of schizophrenia were randomly
  assigned to receive either a fixed or flexible dose of brexpiprazole or a placebo for a
  duration of 6 weeks for acute treatment studies, or up to 52 weeks for maintenance trials.
- Patient Population: Adult patients with a diagnosis of schizophrenia according to DSM criteria and experiencing an acute exacerbation were included.
- Dosage Regimens: In fixed-dose trials, patients were randomized to specific daily doses of brexpiprazole (e.g., 2 mg, 4 mg) or placebo. Flexible-dose studies allowed for adjustment of the brexpiprazole dose within a specified range (e.g., 2 to 4 mg/day).
- Primary and Secondary Endpoints: The primary efficacy measure was typically the change from baseline in the PANSS total score at week 6. Key secondary endpoints often included







the change in the CGI-S score. Safety and tolerability were assessed through the monitoring of adverse events, laboratory tests, vital signs, and weight.

The following diagram illustrates the typical workflow of a systematic review and meta-analysis, the process used to synthesize the data from these individual clinical trials.





Click to download full resolution via product page

Caption: Workflow of a systematic review and meta-analysis.



The signaling pathway of **brexpiprazole** involves its interaction with key neurotransmitter receptors in the brain.



Click to download full resolution via product page

Caption: Simplified signaling pathway of brexpiprazole.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Efficacy and safety of brexpiprazole in schizophrenia: Meta-analysis of three double-blind, randomized, placebo-controlled phase 3 studies | European Psychiatry | Cambridge Core



[cambridge.org]

- 2. researchgate.net [researchgate.net]
- 3. Brexpiprazole versus placebo for people with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brexpiprazole Demonstrates Efficacy Over Placebo in Schizophrenia Trials, Systematic Reviews Show]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667787#systematic-reviews-comparing-brexpiprazole-to-placebo-in-schizophrenia-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com